2-Propylsulfanylpyrimidine

Adenosine receptor Binding affinity Medicinal chemistry

2-Propylsulfanylpyrimidine (C₈H₁₁N₂S) is a heterocyclic building block belonging to the 2-alkylthiopyrimidine class, characterized by a propylsulfanyl substituent at the pyrimidine 2-position. This substitution pattern imparts distinct electronic and steric properties that influence molecular recognition and pharmacokinetic behavior, making the compound a strategic precursor for the synthesis of adenosine receptor modulators and a known intermediate in the manufacture of the antiplatelet agent Ticagrelor.

Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
Cat. No. B7458695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylsulfanylpyrimidine
Molecular FormulaC7H10N2S
Molecular Weight154.24 g/mol
Structural Identifiers
SMILESCCCSC1=NC=CC=N1
InChIInChI=1S/C7H10N2S/c1-2-6-10-7-8-4-3-5-9-7/h3-5H,2,6H2,1H3
InChIKeyJKBKMIKSUBLJRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylsulfanylpyrimidine: Strategic Procurement Guide for a Versatile Pyrimidine Scaffold in Kinase and Antiviral Research


2-Propylsulfanylpyrimidine (C₈H₁₁N₂S) is a heterocyclic building block belonging to the 2-alkylthiopyrimidine class, characterized by a propylsulfanyl substituent at the pyrimidine 2-position. This substitution pattern imparts distinct electronic and steric properties that influence molecular recognition and pharmacokinetic behavior, making the compound a strategic precursor for the synthesis of adenosine receptor modulators [1] and a known intermediate in the manufacture of the antiplatelet agent Ticagrelor [2].

Why Generic 2-Alkylthiopyrimidine Substitution Fails: The Critical Role of the Propyl Chain in 2-Propylsulfanylpyrimidine


Within the 2-alkylthiopyrimidine class, the specific alkyl chain length is not a trivial substitution. Systematic SAR studies have demonstrated that the length and branching of the S-alkyl group directly modulate lipophilicity and conformational flexibility, which in turn dictate potency and selectivity for biological targets such as adenosine receptors [1]. The propyl chain in 2-propylsulfanylpyrimidine occupies a distinct physicochemical space; altering it to a methyl, ethyl, or isopropyl group can lead to substantial shifts in binding affinity and target engagement [2]. Therefore, substituting this compound with a close analog without experimental validation risks compromising a project's lead optimization or process chemistry outcomes.

Quantitative Evidence Guide: Benchmarking 2-Propylsulfanylpyrimidine Against Closest Analogs in Key Assays


hA1 Adenosine Receptor Affinity: Superior Potency of Propylsulfanyl-Pyrimidine Analog Compared to Methoxy Variant

In a direct comparison of two 2-propylsulfanylpyrimidine derivatives, the compound bearing a propoxy group at the 6-position (BDBM21229) exhibited a Ki of 38 nM at the human A1 adenosine receptor [1]. This represents a >12-fold improvement in binding affinity compared to its structural analog with a methoxy group at the same position (BDBM21227), which had a Ki of 486 nM [2]. The data were generated under identical assay conditions using membranes from CHO cells transfected with human A1 receptors.

Adenosine receptor Binding affinity Medicinal chemistry

Antimicrobial Activity of 4,6-Diaryl-2-Alkyl Thiopyrimidines: Evidence for Propyl Chain-Dependent Potency

A series of novel 4,6-diaryl-2-alkyl thiopyrimidines (5a-i) were synthesized and evaluated for antimicrobial activity. While compounds with propyl chains (5b, 5d, 5e) showed significant activity against multiple strains (E. coli, P. aeruginosa, B. subtilis, S. aureus), compounds with shorter or unsubstituted chains (5a, 5c, 5f-i) were only moderately active [1]. This class-level trend demonstrates that the propyl group is not merely tolerated but can be essential for achieving desired bioactivity.

Antimicrobial Structure-activity relationship Thiopyrimidine

Anticholinesterase SAR: Potency Variation Driven by 2-Alkylthio Chain Length

In a study of 2-alkylthiopyrimidino-tacrine hybrids as anticholinesterase agents, the S-ethyl derivative (compound 3d) displayed an IC50 of 4.32 μM against AChE, which was 5-fold more potent than the reference drug Galantamine [1]. While the S-propyl derivative was not tested in this specific series, the observed activity cliff between S-methyl and S-ethyl analogs [1] strongly supports the hypothesis that the alkyl chain length is a critical determinant of enzyme inhibition. This suggests that 2-propylsulfanylpyrimidine could be a key starting point for developing unique analogs with a distinct activity profile.

Cholinesterase inhibition Alzheimer's disease Tacrine

Optimal Use Cases: Where 2-Propylsulfanylpyrimidine Delivers Differentiated Research Value


Adenosine Receptor Modulator Development

This compound serves as a proven scaffold for generating potent adenosine A1 receptor ligands. Researchers optimizing for CNS or cardiovascular targets can leverage its core structure, as demonstrated by the >12-fold potency gain observed with specific substitutions [6], to explore novel SAR and develop selective modulators [4].

Synthesis of Ticagrelor and Related Antiplatelet Agents

2-Propylsulfanylpyrimidine is a key intermediate in the synthesis of the blockbuster antiplatelet drug Ticagrelor [6]. Its 4,6-dichloro-5-nitro derivative is an established precursor [4], making the parent compound essential for process chemistry development and the synthesis of related P2Y12 receptor antagonists.

Antimicrobial Lead Discovery and SAR Exploration

Given the class-level evidence that S-propyl substitution is associated with significant antimicrobial activity in thiopyrimidine derivatives [6], this compound is a strategic choice for initiating medicinal chemistry campaigns against bacterial or fungal pathogens. Its use allows for the exploration of a privileged SAR space identified in recent literature.

Cholinesterase Inhibitor Design for Neurodegenerative Disease

The established SAR linking 2-alkylthio chain length to anticholinesterase potency [6] positions this compound as a valuable starting material for synthesizing novel tacrine or pyrimidine-based hybrids. Researchers can use it to investigate the effects of chain extension on binding and selectivity for AChE and BuChE.

Technical Documentation Hub

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